molecular formula C11H13F2NO B13596591 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol

Cat. No.: B13596591
M. Wt: 213.22 g/mol
InChI Key: FYAAZIHFCPAAIH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-difluorobenzene and a suitable cyclobutane derivative.

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a primary or secondary amine, and the cyclobutane derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluorophenyl group to a more reduced form.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dehydroxylated or reduced difluorophenyl derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the difluorophenyl substitution, which may affect its reactivity and biological activity.

    3-(Aminomethyl)-3-(4-fluorophenyl)cyclobutan-1-ol: Contains a single fluorine substitution, which may result in different chemical and biological properties.

Uniqueness

The presence of the 2,4-difluorophenyl group in 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-(aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H13F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2

InChI Key

FYAAZIHFCPAAIH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CN)C2=C(C=C(C=C2)F)F)O

Origin of Product

United States

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